4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Overview
Description
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the desired phenyl groups.
Substitution Reactions: The introduction of the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts and may be conducted under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be considered to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The presence of the trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the trifluoromethyl group, which may result in different binding affinities and selectivities.
4-(3-trifluoromethylphenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
The presence of both the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups in 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine imparts unique properties to the compound, such as enhanced binding affinity and selectivity for certain biological targets, as well as distinct chemical reactivity.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-12-5-1-3-10(7-12)14-9-22-23(15(14)21)13-6-2-4-11(8-13)16(18,19)20/h1-9H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDHWCSGXSQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162185 | |
Record name | 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242797-30-4 | |
Record name | 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242797-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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